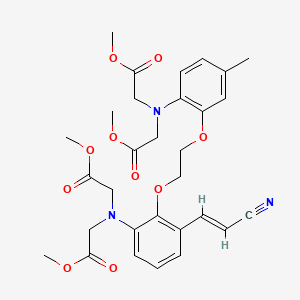
5-(2-Cyanopropenyl)-5'-methyl-bis-(2-aminophenoxymethylene)-N,N,N',N'-tetraacetate Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Cyanopropenyl)-5'-methyl-bis-(2-aminophenoxymethylene)-N,N,N',N'-tetraacetate Methyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C30H35N3O10 and its molecular weight is 597.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-(2-Cyanopropenyl)-5'-methyl-bis-(2-aminophenoxymethylene)-N,N,N',N'-tetraacetate Methyl Ester (CAS No. 1076199-89-7) is a synthetic compound with potential applications in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C30H35N3O10, with a molecular weight of approximately 597.61 g/mol. The structural features include multiple functional groups that may contribute to its biological activities.
Biological Activity Overview
Research into the biological activity of this compound indicates several potential therapeutic effects, primarily related to its interaction with biological targets. Key areas of interest include:
- Antitumor Activity: Initial studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties: There is evidence pointing towards its effectiveness against certain bacterial strains.
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in disease pathways.
The proposed mechanisms through which this compound exerts its effects include:
- Cell Cycle Arrest: Studies indicate that the compound can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation: The compound may increase ROS levels, contributing to oxidative stress in target cells.
- Inhibition of Signal Transduction Pathways: It potentially disrupts key signaling pathways involved in cell proliferation and survival.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antitumor | Cytotoxicity against HeLa and MCF-7 cells | |
| Antimicrobial | Inhibition of Staphylococcus aureus growth | |
| Enzyme Inhibition | Inhibition of acetylcholinesterase |
Case Study: Antitumor Effects
A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, as evidenced by increased caspase activity and PARP cleavage.
Case Study: Antimicrobial Activity
In vitro tests showed that this compound exhibited notable antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of conventional antibiotics.
Applications De Recherche Scientifique
Pharmaceutical Development
The compound has shown potential in drug development, particularly as a lead compound for synthesizing new pharmaceuticals. Its structural features suggest that it may interact with biological targets, making it suitable for further exploration as an anti-cancer agent or an anti-inflammatory drug.
- Case Study : A study on similar compounds demonstrated that derivatives of bis(aminophenoxymethylene) exhibited significant antitumor activity (PubChem) . This suggests that our compound could be optimized for similar effects.
Research indicates that compounds with similar structures can act as inhibitors of specific enzymes or receptors involved in disease pathways.
- Case Study : A related compound was evaluated for its ability to inhibit 5-lipoxygenase, an enzyme linked to inflammatory responses. The docking studies showed promising results, indicating potential for anti-inflammatory applications (MDPI) .
Material Science
The compound's ability to form stable complexes with metal ions makes it a candidate for use in materials science, particularly in the development of sensors or catalysts.
Propriétés
Numéro CAS |
1076199-89-7 |
|---|---|
Formule moléculaire |
C30H35N3O10 |
Poids moléculaire |
597.6 g/mol |
Nom IUPAC |
methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-6-(2-cyanoethenyl)phenoxy]ethoxy]-N-(2-methoxy-2-oxoethyl)-4-methylanilino]acetate |
InChI |
InChI=1S/C30H35N3O10/c1-21-11-12-23(32(17-26(34)38-2)18-27(35)39-3)25(16-21)42-14-15-43-30-22(9-7-13-31)8-6-10-24(30)33(19-28(36)40-4)20-29(37)41-5/h6-12,16H,14-15,17-20H2,1-5H3 |
Clé InChI |
WNVQGHWLSLESOC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N(CC(=O)OC)CC(=O)OC)OCCOC2=C(C=CC=C2N(CC(=O)OC)CC(=O)OC)C=CC#N |
SMILES canonique |
CC1=CC(=C(C=C1)N(CC(=O)OC)CC(=O)OC)OCCOC2=C(C=CC=C2N(CC(=O)OC)CC(=O)OC)C=CC#N |
Synonymes |
N-[2-[2-[2-[Bis(2-methoxy-2-oxoethyl)amino]-6-(2-cyanoethenyl)phenoxy]ethoxy]-4-methylphenyl]-N-(2-methoxy-2-oxoethyl)glycine Methyl Ester; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















